molecular formula C20H15N3O5 B2552531 2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 326013-03-0

2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No. B2552531
CAS RN: 326013-03-0
M. Wt: 377.356
InChI Key: NQOJGSFBFYUQMU-UHFFFAOYSA-N
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Description

The compound 2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid is a derivative of hydrazinecarbonyl with a nitrophenyl group and a carboxylic acid moiety. This structure suggests potential reactivity typical of hydrazine derivatives and nitro compounds, which are often used in the synthesis of energetic materials and in colorimetric analysis due to their ability to form hydrazides .

Synthesis Analysis

The synthesis of related hydrazine derivatives involves the condensation of hydrazine with other reactive intermediates. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for energetic materials, is synthesized through the condensation of picryl chloride with hydrazine hydrate . Similarly, the synthesis of 2-nitrophenylhydrazine derivatives involves the reaction with carboxylic acid anhydrides or chlorides to form hydrazides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is characterized by the presence of the hydrazine moiety, which is a key functional group that can engage in various chemical reactions. The nitro group is another important feature that can influence the reactivity and properties of the compound. Spectroscopic methods such as IR, NMR, and mass spectroscopy are typically used to confirm the structure of such compounds .

Chemical Reactions Analysis

Hydrazine derivatives are known to participate in a variety of chemical reactions. They can react with carbon disulfide and alkyl halides in the presence of a base to form carbodithioic acid derivatives . Additionally, they can couple with carboxylic acids to form hydrazides, which can be used for colorimetric analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the hydrazine moiety. The presence of a nitro group can confer energetic properties to the compound, making it useful in the synthesis of high-performance materials . The colorimetric properties of hydrazides formed from these derivatives are exploited in analytical chemistry for the detection and determination of carboxylic acids .

Scientific Research Applications

Spectrophotometric Analysis

  • Carboxylic Acid Determination : Carboxylic acids can be spectrophotometrically determined by converting them into 2-nitrophenylhydrazides, a method that proceeds efficiently in aqueous solution (Horikawa & Tanimura, 1982).

Colorimetric Determination

  • Carboxylic Acid Anhydrides and Chlorides : 2-Nitrophenylhydrazine serves as a selective reagent for colorimetric determination of carboxylic acid anhydrides and chlorides, forming intensely colored hydrazides in basic solutions (Munson, 1974).

Chromatographic Analysis

  • Detection of Carboxylic Acids, Aldehydes, and Ketones : 2-Nitrophenylhydrazine is used for derivatization in the detection of these compounds via high-performance liquid chromatography and diode array detection, enabling the identification of unknown derivatives in samples (Peters et al., 2004).

Organic Synthesis

  • Synthesis of 5-Hydroxy-2-pyrazolines : Involves the reaction of 1,3-dicarbonyl compounds with hydrazine or monosubstituted derivatives like 4-nitrophenylhydrazines for synthesizing stable intermediates used in pyrazole synthesis (Zelenin et al., 2002).

Food and Beverage Analysis

  • Determination in Beverages : A method for derivatization and analysis of carboxylic acids in beverages using 2-nitrophenylhydrazine, suitable for routine analysis in food and beverage industry (Miwa & Yamamoto, 1996).

Antimicrobial Activity

  • Phthalazinone Derivatives : The reaction of 1-(biphenyl-4-carbonyl)benzoic acid with various hydrazines, including 4-nitrophenylhydrazine, yielded compounds with potential antimicrobial activity (Abubshait et al., 2011).

Steroid Hormone Determination

  • Quantitative Determination : Aromatic hydrazines like 2,4-dinitrophenylhydrazine are used to form derivatives for the separation and identification of carbonyl-containing steroid hormones (Gornall & MacDonald, 1953).

Drug Screening

  • Focused Hydrazone Libraries : Employed in the screening of compound libraries targeting γ-aminobutyric acid transporter 1, demonstrating potential in drug discovery (Sindelar et al., 2013).

Pharmaceutical Chemistry

  • Synthesis of Anti-Inflammatory Agents : The reactivity of 2-(4-nitrobenzoyl)hydrazinecarbodithioic acid derivatives was explored for potential anti-inflammatory and analgesic applications (Fakhr et al., 2009).

properties

IUPAC Name

2-[2-[(4-nitroanilino)carbamoyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c24-19(22-21-13-9-11-14(12-10-13)23(27)28)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(25)26/h1-12,21H,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOJGSFBFYUQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NNC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331215
Record name 2-[2-[(4-nitroanilino)carbamoyl]phenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid

CAS RN

326013-03-0
Record name 2-[2-[(4-nitroanilino)carbamoyl]phenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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